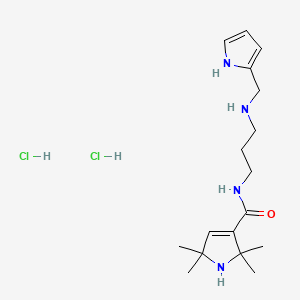
dihydrogen phosphate;tetramethylazanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydrogen phosphate;tetramethylazanium, also known as tetramethylammonium dihydrogen phosphate, is a quaternary ammonium salt with the chemical formula (CH₃)₄N[H₂PO₄]. This compound consists of a tetramethylammonium cation and a dihydrogen phosphate anion. It is commonly used in various chemical and biological applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Tetramethylammonium dihydrogen phosphate can be synthesized through the reaction of tetramethylammonium hydroxide with phosphoric acid. The reaction is typically carried out in an aqueous solution, and the product is isolated by evaporation and crystallization. The reaction can be represented as follows:
(CH3)4NOH+H3PO4→(CH3)4N[H2PO4]+H2O
Industrial Production Methods
In industrial settings, tetramethylammonium dihydrogen phosphate is produced by neutralizing tetramethylammonium hydroxide with phosphoric acid. The process involves careful control of reaction conditions to ensure high purity and yield. The resulting solution is then concentrated and crystallized to obtain the final product.
化学反応の分析
Types of Reactions
Tetramethylammonium dihydrogen phosphate undergoes various chemical reactions, including:
Acid-Base Reactions: It can act as a proton donor in acid-base reactions.
Substitution Reactions: The dihydrogen phosphate anion can participate in substitution reactions with other anions.
Common Reagents and Conditions
Acid-Base Reactions: Common reagents include strong acids and bases. The reactions are typically carried out in aqueous solutions.
Substitution Reactions: Reagents such as halides or other anions can be used in substitution reactions.
Major Products Formed
Acid-Base Reactions: The major products include water and the corresponding salt.
Substitution Reactions: The products depend on the substituting anion but generally include a new salt and the displaced anion.
科学的研究の応用
Tetramethylammonium dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a buffer in analytical chemistry.
Biology: It serves as a pH buffer in biological experiments and can be used in the preparation of biological samples.
Medicine: It is used in pharmaceutical formulations and as a reagent in diagnostic assays.
Industry: It is employed in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of tetramethylammonium dihydrogen phosphate involves its ability to donate protons in acid-base reactions and participate in ionic interactions. The tetramethylammonium cation can interact with various molecular targets, including enzymes and receptors, through electrostatic interactions. The dihydrogen phosphate anion can participate in phosphorylation reactions, which are crucial in many biological processes.
類似化合物との比較
Similar Compounds
Tetramethylammonium chloride: Similar in structure but contains a chloride anion instead of a dihydrogen phosphate anion.
Tetramethylammonium hydroxide: Contains a hydroxide anion and is commonly used as a strong base.
Tetramethylammonium bromide: Contains a bromide anion and is used in various chemical reactions.
Uniqueness
Tetramethylammonium dihydrogen phosphate is unique due to its combination of a quaternary ammonium cation and a dihydrogen phosphate anion. This combination imparts specific properties, such as buffering capacity and the ability to participate in phosphorylation reactions, making it valuable in both chemical and biological applications.
特性
CAS番号 |
40768-19-2 |
|---|---|
分子式 |
C4H14NO4P |
分子量 |
171.13 g/mol |
IUPAC名 |
dihydrogen phosphate;tetramethylazanium |
InChI |
InChI=1S/C4H12N.H3O4P/c2*1-5(2,3)4/h1-4H3;(H3,1,2,3,4)/q+1;/p-1 |
InChIキー |
WOERBKLLTSWFBY-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)C.OP(=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


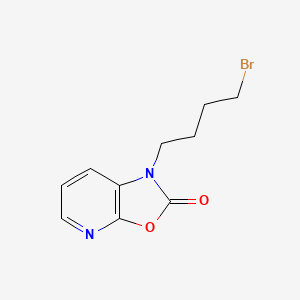
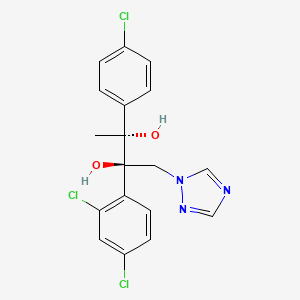

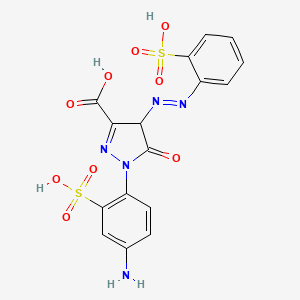
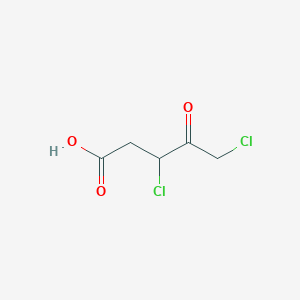
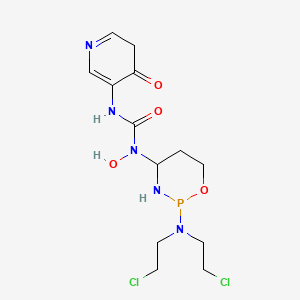

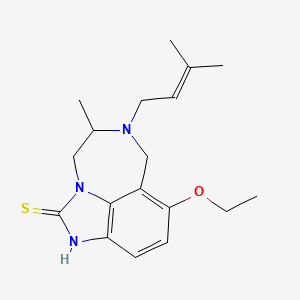

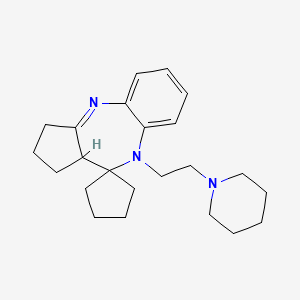
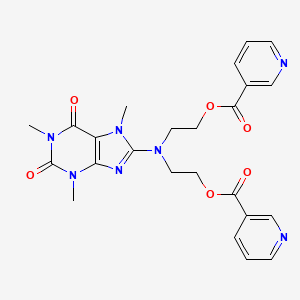
![6-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid](/img/structure/B12703262.png)
